1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol 1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol
Brand Name: Vulcanchem
CAS No.: 1251262-92-6
VCID: VC3071377
InChI: InChI=1S/C10H11FO/c11-9-3-1-8(2-4-9)7-10(12)5-6-10/h1-4,12H,5-7H2
SMILES: C1CC1(CC2=CC=C(C=C2)F)O
Molecular Formula: C10H11FO
Molecular Weight: 166.19 g/mol

1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol

CAS No.: 1251262-92-6

Cat. No.: VC3071377

Molecular Formula: C10H11FO

Molecular Weight: 166.19 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol - 1251262-92-6

Specification

CAS No. 1251262-92-6
Molecular Formula C10H11FO
Molecular Weight 166.19 g/mol
IUPAC Name 1-[(4-fluorophenyl)methyl]cyclopropan-1-ol
Standard InChI InChI=1S/C10H11FO/c11-9-3-1-8(2-4-9)7-10(12)5-6-10/h1-4,12H,5-7H2
Standard InChI Key BMMNWBSUCKETFJ-UHFFFAOYSA-N
SMILES C1CC1(CC2=CC=C(C=C2)F)O
Canonical SMILES C1CC1(CC2=CC=C(C=C2)F)O

Introduction

Chemical Identity and Structure

Basic Structural Information

1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol consists of a cyclopropane ring with a hydroxyl group and a 4-fluorophenylmethyl substituent attached to the same carbon atom. The compound features a tertiary alcohol structure where the hydroxyl group is connected to a carbon that is part of a three-membered cyclopropane ring. The fluorine atom is positioned at the para position of the phenyl ring, which can influence both the electronic properties and reactivity of the molecule .

Chemical Identifiers

The compound is uniquely identified through various chemical notation systems and identifiers, which are essential for database searches and regulatory documentation. The following table summarizes the key chemical identifiers for 1-[(4-fluorophenyl)methyl]cyclopropan-1-ol:

Identifier TypeValue
CAS Number1251262-92-6
Molecular FormulaC₁₀H₁₁FO
Molecular Weight166.19 g/mol
SMILES NotationC1CC1(CC2=CC=C(C=C2)F)O
InChIInChI=1S/C10H11FO/c11-9-3-1-8(2-4-9)7-10(12)5-6-10/h1-4,12H,5-7H2
InChIKeyBMMNWBSUCKETFJ-UHFFFAOYSA-N
MDL NumberMFCD16840716

Physical and Chemical Properties

Physical State and Characteristics

1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol is typically available as a solid or crystalline substance at room temperature. The compound has a standard purity of ≥95% when supplied commercially for research purposes . The presence of the hydroxyl group enables hydrogen bonding, which can influence its solubility profile and potential interactions with biological systems.

Structural Features

The compound contains several key structural features that contribute to its chemical behavior:

  • A cyclopropane ring, which introduces ring strain and unique reactivity patterns

  • A tertiary alcohol functional group that can participate in hydrogen bonding

  • A para-fluorophenyl group that alters the electronic distribution of the aromatic ring

  • A methylene bridge connecting the aromatic and cyclopropane moieties

These structural elements collectively determine the compound's physicochemical properties and potential applications in synthetic chemistry .

Spectroscopic Characteristics

Mass Spectrometry Data

Mass spectrometry represents a crucial analytical technique for the identification and characterization of 1-[(4-fluorophenyl)methyl]cyclopropan-1-ol. The predicted collision cross-section (CCS) values for various adducts of the compound provide important information for its detection and analysis in complex mixtures. These values, measured in square angstroms (Ų), are particularly useful in ion mobility spectrometry coupled with mass spectrometry .

Predicted Collision Cross Section Data

The following table presents the predicted collision cross-section values for different adducts of 1-[(4-fluorophenyl)methyl]cyclopropan-1-ol:

Adductm/zPredicted CCS (Ų)
[M+H]⁺167.08667138.5
[M+Na]⁺189.06861152.1
[M+NH₄]⁺184.11321149.1
[M+K]⁺205.04255145.0
[M-H]⁻165.07211147.6
[M+Na-2H]⁻187.05406149.7
[M]⁺166.07884144.3
[M]⁻166.07994144.3

Related Fluorinated Compounds

Structural Analogues

Several structurally related compounds appear in chemical databases and research literature. These include:

  • 1-[(4-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride, where the hydroxyl group is replaced by an amine functionality

  • 1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol, which features a different carbon skeleton but maintains the fluorophenyl and hydroxyl groups

  • Other fluorinated cyclopropane derivatives with varying substituents

Understanding the relationship between these compounds helps establish structure-property relationships that can guide the design of new molecules for specific applications .

Comparative Analysis

The replacement of the hydroxyl group with an amine functionality, as seen in 1-[(4-fluorophenyl)methyl]cyclopropan-1-amine, significantly alters the compound's chemical properties. While the hydroxyl group in 1-[(4-fluorophenyl)methyl]cyclopropan-1-ol makes it a potential hydrogen bond donor and acceptor, the amine version introduces basic properties that can influence solubility in acidic media and potential interactions with biological targets .

Current Research Status and Availability

Research Limitations

Despite its potential utility, comprehensive research on 1-[(4-fluorophenyl)methyl]cyclopropan-1-ol appears limited in the current literature. The compound is primarily cataloged in chemical databases and commercial supplier inventories, suggesting its role as a specialty chemical rather than a widely studied compound with established applications .

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